molecular formula C10H11F3N2 B12632797 N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine CAS No. 939809-66-2

N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12632797
CAS No.: 939809-66-2
M. Wt: 216.20 g/mol
InChI Key: XQWLGXXGRSUAQU-UHFFFAOYSA-N
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Description

N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound characterized by a pyridine ring substituted with a cyclobutyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups, making this method versatile and efficient.

Industrial Production Methods

Industrial production of N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in a variety of substituted pyridines.

Scientific Research Applications

N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing lipophilicity and metabolic stability. The cyclobutyl group may contribute to the compound’s overall conformation and interaction with target sites .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(trifluoromethyl)pyridine: Similar structure but lacks the cyclobutyl group.

    Cyclobutyl-(6-trifluoromethyl-pyridin-2-yl)-amine: Another variant with slight structural differences.

Uniqueness

N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the cyclobutyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

939809-66-2

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)8-5-2-6-9(15-8)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,14,15)

InChI Key

XQWLGXXGRSUAQU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC=CC(=N2)C(F)(F)F

Origin of Product

United States

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